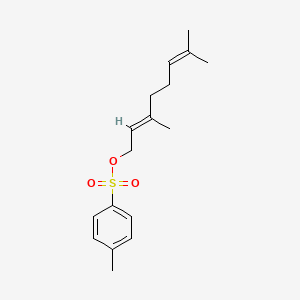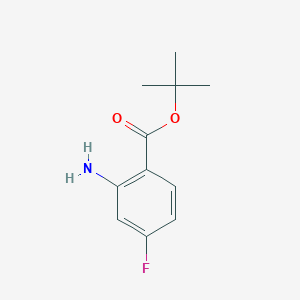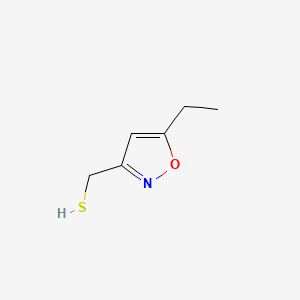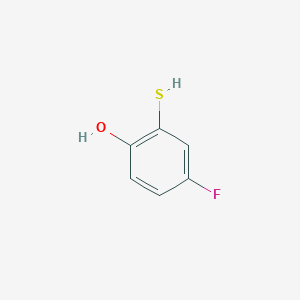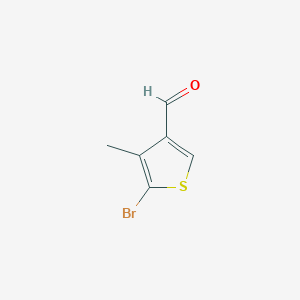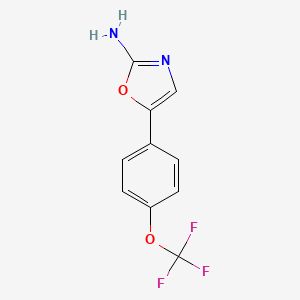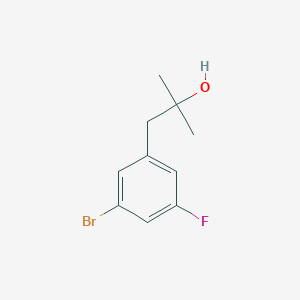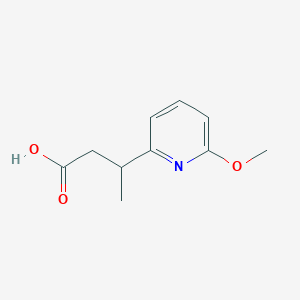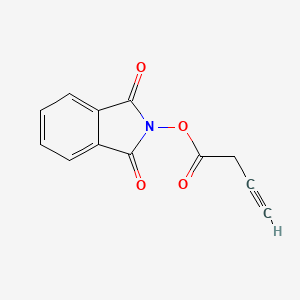
1,3-Dioxoisoindolin-2-YL but-3-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds. The structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate includes a phthalimide moiety, which is a common structural motif in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with but-3-ynoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindole derivatives with altered properties.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoindole-based compounds .
科学的研究の応用
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate has several applications in scientific research:
作用機序
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound shares the isoindole core structure but has different substituents, leading to distinct properties.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another isoindole derivative with unique functional groups and applications.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C12H7NO4 |
|---|---|
分子量 |
229.19 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) but-3-ynoate |
InChI |
InChI=1S/C12H7NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h1,3-4,6-7H,5H2 |
InChIキー |
XFDOTBIJLZRUBI-UHFFFAOYSA-N |
正規SMILES |
C#CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)
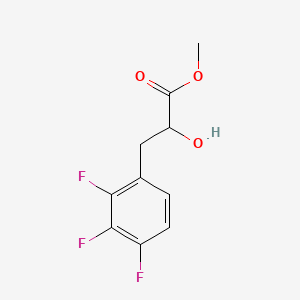
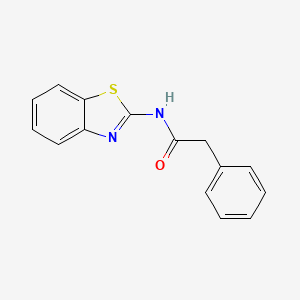
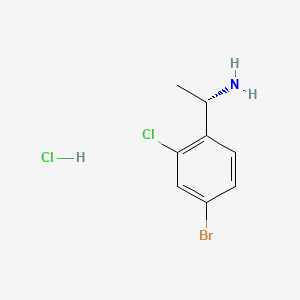
![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
